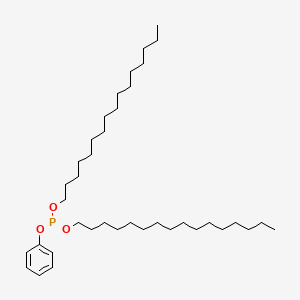
Dihexadecyl phenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexadecyl phenyl phosphite is an organophosphorus compound with the chemical formula C38H71O3P . It is characterized by its phosphite group bonded to a phenyl ring and two hexadecyl chains. This compound is known for its applications in various fields, including polymer stabilization and as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihexadecyl phenyl phosphite can be synthesized through the reaction of phenol with hexadecyl alcohol in the presence of phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity by maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: Dihexadecyl phenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl or hexadecyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the nucleophile used.
Applications De Recherche Scientifique
Dihexadecyl phenyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as a stabilizer in the production of plastics and other polymers.
Mécanisme D'action
The mechanism of action of dihexadecyl phenyl phosphite primarily involves its antioxidant properties. It acts by decomposing hydroperoxides into non-radical products, thereby preventing oxidative degradation of polymers and other materials. The phenyl and hexadecyl groups enhance its solubility and effectiveness in various media .
Comparaison Avec Des Composés Similaires
- Triphenyl phosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
- Diisodecyl phenyl phosphite
Comparison: Dihexadecyl phenyl phosphite is unique due to its long hexadecyl chains, which provide enhanced hydrophobicity and compatibility with non-polar substrates. This makes it particularly effective in stabilizing hydrophobic polymers compared to other phosphites with shorter alkyl chains .
Propriétés
Numéro CAS |
110281-39-5 |
|---|---|
Formule moléculaire |
C38H71O3P |
Poids moléculaire |
606.9 g/mol |
Nom IUPAC |
dihexadecyl phenyl phosphite |
InChI |
InChI=1S/C38H71O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36-39-42(41-38-34-30-29-31-35-38)40-37-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31,34-35H,3-28,32-33,36-37H2,1-2H3 |
Clé InChI |
UDXPGZWEMZRTQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCC)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


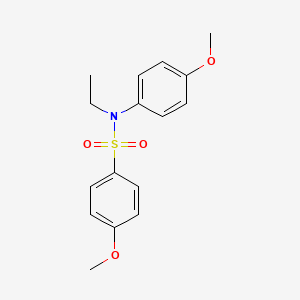
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
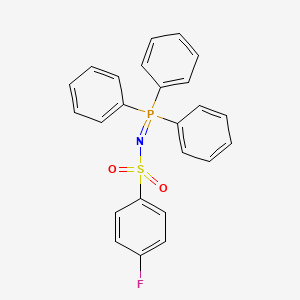
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
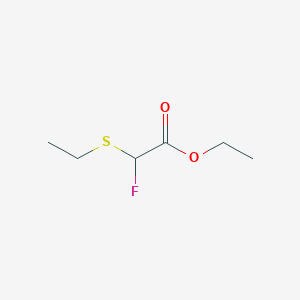
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
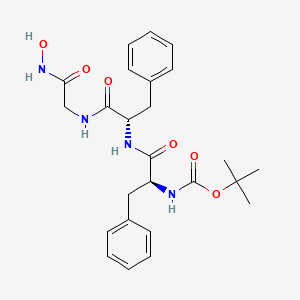
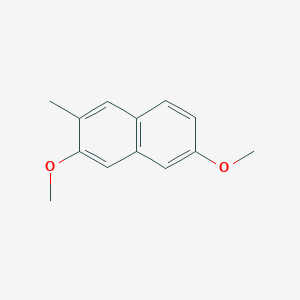
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
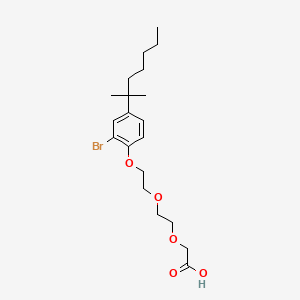
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
